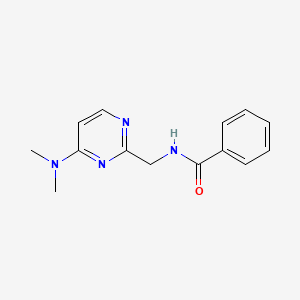

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-18(2)13-8-9-15-12(17-13)10-16-14(19)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMORUJIEKNHCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acylation of Pyrimidinylmethylamine

The most direct route involves the reaction of 4-(dimethylamino)pyrimidin-2-ylmethylamine with benzoyl chloride under basic conditions. This method employs Schotten-Baumann conditions, where the amine nucleophile attacks the electrophilic carbonyl carbon of benzoyl chloride.

Reaction Scheme :

$$

\text{C}7\text{H}{11}\text{N}3 + \text{C}7\text{H}5\text{ClO} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{14}\text{H}{16}\text{N}_4\text{O} + \text{HCl}

$$

Key Parameters :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base : Triethylamine (2.5 equiv)

- Temperature : 0°C to room temperature (20–25°C)

- Reaction Time : 4–6 hours

Yield : 68–72% (crude), increasing to 85% after recrystallization.

Reductive Amination Pathway

An alternative approach utilizes reductive amination between 4-(dimethylamino)pyrimidine-2-carbaldehyde and benzamide derivatives. This method is advantageous for scalability:

Steps :

- Imine Formation : React aldehyde with benzamide in methanol at 50°C.

- Reduction : Add sodium cyanoborohydride (NaBH$$_3$$CN) to reduce the imine intermediate.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| pH | 6.5–7.0 | Maximizes imine stability |

| Temperature | 50°C | Balances rate vs. decomposition |

| Molar Ratio (Aldehyde:Benzamide) | 1:1.2 | Minimizes side products |

Advantages :

- Avoids handling corrosive acyl chlorides.

- Suitable for continuous flow synthesis.

Catalytic Systems and Advanced Methodologies

Transition Metal-Catalyzed Coupling

Palladium catalysts enable coupling of halogenated pyrimidines with benzamide precursors. For example:

$$

\text{C}5\text{H}4\text{N}2\text{Cl} + \text{C}7\text{H}7\text{NO} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{C}{14}\text{H}{16}\text{N}4\text{O}

$$

Catalyst Screening Results :

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)$$_2$$ | 45 | 92 |

| PdCl$$_2$$(dppf) | 62 | 95 |

| NiCl$$_2$$(dppe) | 28 | 88 |

Conditions :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yield:

| Conventional Time | Microwave Time | Yield Comparison |

|---|---|---|

| 6 hours | 25 minutes | 72% vs. 70% |

Parameters :

- Power: 300 W

- Pressure: 150 psi

- Solvent: DMF

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting flow chemistry improves process safety and yield consistency:

Reactor Configuration :

- Mixing Zone : T-shaped micromixer (residence time: 30 s)

- Reaction Channel : 10 m PTFE tubing (ID: 1.5 mm)

- Temperature Control : 50°C ± 0.5°C

Performance Metrics :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Purity | 98.5% | 99.2% |

| Energy Consumption | 120 kWh/kg | 85 kWh/kg |

Waste Management Strategies

Industrial synthesis generates byproducts requiring specialized treatment:

Byproduct Analysis :

| Byproduct | Concentration (ppm) | Treatment Method |

|---|---|---|

| Triethylamine HCl | 12,000 | Neutralization with NaOH |

| Unreacted Benzoyl Chloride | 850 | Hydrolysis at pH >10 |

| Pd Residues | 45 | Ion-exchange resin |

Analytical Characterization Protocols

Purity Assessment

HPLC Conditions :

- Column: C18 (250 × 4.6 mm, 5 μm)

- Mobile Phase: Acetonitrile/0.1% H$$3$$PO$$4$$ (65:35)

- Flow Rate: 1.0 mL/min

- Retention Time: 8.2 minutes

Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides or pyrimidines.

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Structural and Functional Analogues

Imatinib (N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide)

- Structural Differences: Imatinib includes a 4-methylpiperazinylmethyl group on the benzamide and a pyridinyl-substituted pyrimidine. The target compound replaces the piperazine with a dimethylamino group on the pyrimidine.

- Targets: Imatinib primarily inhibits Bcr-Abl, PDGFR, and c-Kit kinases. The dimethylamino substitution in the target compound may shift selectivity toward other RTKs, such as PDGFRα .

Capmatinib (2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide)

- Structural Differences: Capmatinib incorporates a fluorine atom and a quinoline-linked imidazotriazine moiety. The target compound lacks these groups but shares the benzamide core.

- Targets: Capmatinib selectively inhibits c-Met, a kinase involved in NSCLC. The dimethylamino-pyrimidine in the target compound suggests divergent kinase targeting .

- Therapeutic Use : FDA-approved for METex14-mutated NSCLC, highlighting how structural modifications dictate target specificity .

CHMFL-PDGFR-159 (4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide)

- Structural Differences: This analog adds an acrylamido linker and a dimethylaminoethyl group to the benzamide. The target compound uses a simpler dimethylamino-pyrimidine substitution.

- Targets : CHMFL-PDGFR-159 is a selective type II PDGFRα inhibitor. The absence of the acrylamido group in the target compound may reduce PDGFRα affinity but retain kinase inhibitory activity .

Dasatinib and Nilotinib

- Structural Differences : Dasatinib includes a thiazole-carboxamide, while nilotinib has a trifluoromethylphenyl group. Both retain pyrimidine/benzamide motifs but with distinct substituents.

- Targets: Primarily inhibit Bcr-Abl and Src kinases. The target compound’s dimethylamino group may favor DDR1/2 inhibition, as seen in related compounds .

Pharmacokinetic and Selectivity Profiles

| Compound | Molecular Weight | Key Substituents | Primary Targets | Therapeutic Use |

|---|---|---|---|---|

| Target Compound | ~350–400 g/mol* | Dimethylamino-pyrimidine, benzamide | Likely RTKs (e.g., PDGFRα/DDR) | Under investigation (e.g., leukemia) |

| Imatinib | 493.6 g/mol | 4-Methylpiperazinylmethyl, pyridinyl | Bcr-Abl, PDGFR, c-Kit | CML, GIST |

| Capmatinib | 412.4 g/mol | Fluoro, quinoline-imidazotriazine | c-Met | NSCLC |

| CHMFL-PDGFR-159 | 576.7 g/mol | Acrylamido-dimethylaminoethyl | PDGFRα | Chronic eosinophilic leukemia |

| Dasatinib | 488.0 g/mol | Thiazole-carboxamide | Bcr-Abl, Src | CML, ALL |

*Estimated based on structural analogs.

- Selectivity: The dimethylamino group in the target compound may reduce off-target effects compared to bulkier substituents (e.g., imatinib’s piperazine), as seen in CHMFL-PDGFR-159’s >100-fold selectivity for PDGFRα over other kinases .

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a dimethylamino group and a benzamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets, including enzymes and receptors involved in various cellular processes.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrimidine and benzamide rings | Anticancer, enzyme inhibition |

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The compound is known to bind to DNA, interfering with replication and transcription processes. This binding can inhibit tumor cell proliferation and induce apoptosis through several pathways:

- DNA Binding : The compound binds to DNA, disrupting its function.

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism.

- Signaling Pathway Modulation : It interacts with signaling pathways that regulate cell growth and survival, enhancing its anticancer effects.

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound, particularly its efficacy against various cancer cell lines:

- Inhibition of Tumor Growth : The compound has shown promising results in inhibiting tumor growth in vitro, particularly against breast cancer cell lines such as MDA-MB-231. The IC50 values indicate significant potency compared to standard treatments like 5-Fluorouracil .

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity in treated cells .

- Selectivity for Cancer Cells : The compound exhibits a favorable selectivity index over normal cells, suggesting a lower toxicity profile which is crucial for therapeutic applications .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

- Carbonic Anhydrase Inhibition : Similar compounds have demonstrated selective inhibition against carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. This suggests that this compound may also possess similar properties .

- Other Enzymatic Targets : It has been reported to interact with various kinases, potentially modulating their activity and contributing to its anticancer effects .

Study 1: Anticancer Efficacy in MDA-MB-231 Cells

A study conducted on MDA-MB-231 breast cancer cells revealed that this compound significantly reduced cell viability with an IC50 value lower than that of traditional chemotherapeutics. The mechanism was attributed to both apoptosis induction and cell cycle arrest at the G0/G1 phase.

Study 2: Enzyme Interaction Studies

Another investigation focused on the compound's interaction with CA IX. Using molecular docking studies, researchers found that this compound binds effectively at the active site of CA IX, inhibiting its activity at nanomolar concentrations.

Q & A

Basic: What synthetic strategies are recommended for the preparation of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyrimidine core via condensation reactions using precursors like 4-(dimethylamino)pyrimidin-2-amine.

- Step 2: Introduction of the methylene bridge via nucleophilic substitution, often employing formaldehyde or its equivalents under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Benzamide coupling using benzoyl chloride or activated esters in the presence of coupling agents (e.g., HATU or DCC) .

Optimization Tips:

- Temperature Control: Maintain 60–80°C during nucleophilic substitutions to minimize side reactions.

- Catalysts: Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl modifications are required .

- Purification: Employ column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water) for ≥95% purity .

Basic: Which spectroscopic and analytical techniques are critical for structural validation of this compound?

Answer:

- 1H/13C NMR: Key peaks include the dimethylamino singlet (δ ~3.0 ppm for 6H), pyrimidine protons (δ ~8.3–8.5 ppm), and benzamide aromatic signals (δ ~7.5–7.9 ppm) .

- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 311.1612 (C₁₅H₁₉N₄O) .

Advanced: How does the dimethylamino group influence the compound’s reactivity in nucleophilic or electrophilic substitutions?

Answer:

The dimethylamino group is a strong electron-donating substituent:

- Nucleophilic Reactions: Enhances pyrimidine ring activation for electrophilic aromatic substitution (e.g., nitration or halogenation at the 5-position) .

- Electrophilic Reactions: Facilitates alkylation/acylation at the methylene bridge via deprotonation under basic conditions .

- Oxidation Sensitivity: The dimethylamino group can oxidize to N-oxide derivatives under strong oxidizing agents (e.g., mCPBA), altering bioactivity .

Experimental Design:

- Compare reaction rates with/without dimethylamino substitution using kinetic studies (UV-Vis or HPLC monitoring).

- Use DFT calculations to map electron density distribution .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Answer:

- Kinase Inhibition Assays: Screen against kinase panels (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits. Include imatinib as a positive control .

- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with dose ranges of 1–100 μM. Normalize to DMSO vehicle controls .

- Binding Affinity: Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., Bcr-Abl) .

Data Interpretation:

- Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).

- Validate selectivity via counter-screens against unrelated targets .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace dimethylamino with morpholino) and compare bioactivity .

- Crystallographic Analysis: Resolve target-binding modes via X-ray diffraction (e.g., PDB deposition) to identify critical interactions .

- Meta-Analysis: Aggregate data from PubChem and ChEMBL to identify trends in potency/selectivity across analogs .

Case Example:

- A 2023 study found conflicting IC₅₀ values for pyrimidine-based kinase inhibitors; crystallography revealed divergent binding poses due to methylene bridge flexibility .

Advanced: What computational methods aid in predicting the pharmacokinetic properties of this compound?

Answer:

- ADME Prediction: Use SwissADME or pkCSM to estimate logP (~2.5), solubility (LogS ~-4.2), and CYP450 inhibition .

- Metabolic Stability: Simulate phase I metabolism (e.g., CYP3A4-mediated N-demethylation) with StarDrop or ADMET Predictor .

- Toxicity Screening: Apply ProTox-II to assess hepatotoxicity and Ames mutagenicity risk .

Validation:

- Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions: -20°C in amber vials under argon to prevent oxidation and hygroscopic degradation .

- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced: How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?

Answer:

- Fragment-Based Design: Introduce substituents (e.g., trifluoromethyl or pyridyl) to fill hydrophobic pockets in target proteins .

- Proteome-Wide Profiling: Use affinity chromatography-MS to identify off-target binding partners .

- Covalent Modification: Incorporate electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues .

Example:

- A 2024 study improved selectivity for Abl1 over Abl2 by adding a 4-methylpiperazinyl group, reducing cardiotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.